

Application Notes and Protocols for TMC-205 (TAS-205) Clinical Trials

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Compound of Interest

Compound Name: TMC-205

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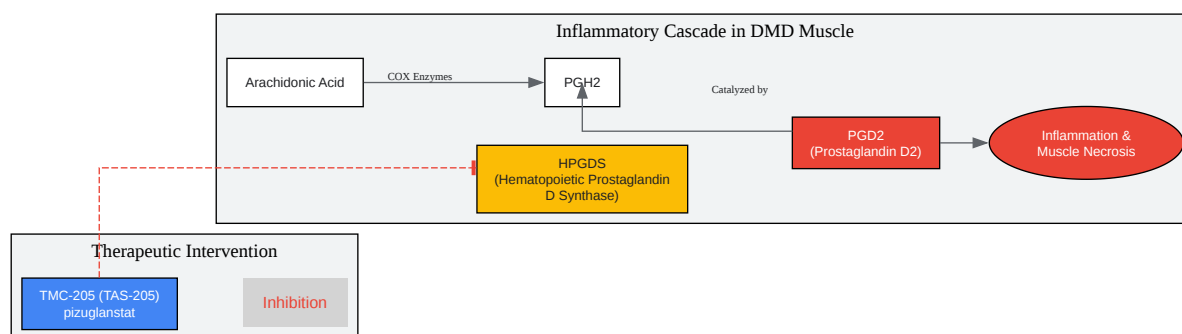
These application notes provide a detailed overview of the clinical trial design and methodology for **TMC-205** (TAS-205), also known as pizuglanstat, an investigational drug developed for the treatment of Duchenne muscular dystrophy (DMD). The information is compiled from publicly available clinical trial data and publications.

Introduction and Mechanism of Action

Duchenne muscular dystrophy is a severe, progressive muscle-wasting disease caused by mutations in the dystrophin gene.[1] Chronic inflammation and muscle necrosis are key pathological features of DMD.[2] Prostaglandin D2 (PGD2), produced by the enzyme hematopoietic prostaglandin D synthase (HPGDS), is implicated in these inflammatory and necrotic processes.[1][2]

TMC-205 (TAS-205) is a selective inhibitor of HPGDS.[1][3] By inhibiting HPGDS, TAS-205 reduces the production of PGD2, thereby aiming to mitigate muscle damage and slow disease progression in individuals with DMD.[1][3] Preclinical studies in a mouse model of DMD indicated that TAS-205 could reduce muscle damage and improve locomotor activity.[1]

Signaling Pathway of TAS-205



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Caption: Mechanism of action of **TMC-205** (TAS-205) in inhibiting the PGD2 pathway.

Clinical Trial Overview

TAS-205 has been evaluated in Phase 1, Phase 2, and Phase 3 clinical trials, primarily conducted in Japan. While the drug showed a favorable safety profile, it ultimately did not meet its primary efficacy endpoints in the pivotal Phase 3 study, leading to the discontinuation of its development.[4][5]

Clinical Development Workflow



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Caption: Clinical development pipeline for **TMC-205** (TAS-205).

Quantitative Data Summary

The following tables summarize key quantitative data from the clinical trials of TAS-205.

Table 1: Phase 1 (NCT02246478) Study Design

Parameter	Description
Study Design	Double-blind, randomized, placebo-controlled, single- and repeated-dose study.[6]
Patient Population	21 male DMD patients, ages 5-15 years.[1]
Intervention	Single oral dose or twice-daily oral doses for 7 days of TAS-205 or placebo.[1]
Dose Levels	Low, middle, and high doses ranging from 1.67 to 13.33 mg/kg.[1]
Primary Endpoints	Safety and tolerability.
Pharmacokinetic Analysis	Plasma concentrations of TAS-205.
Pharmacodynamic Marker	Urinary tetranor-prostaglandin D metabolite (t-PGDM).[6]

Table 2: Phase 2 (NCT02752048) Study Design and Efficacy Results

Parameter		Description	
Study Design		Randomized, double-blind, placebo-controlled, early phase 2 study.[2]	
Patient Population		36 male DMD patients, aged ≥5 years.[2]	
Randomization		1:1:1 to low-dose TAS-205, high-dose TAS-205, or placebo.[2]	
Dose Levels		Low-dose: 6.67-13.33 mg/kg/dose; High-dose: 13.33-26.67 mg/kg/dose.[2]	
Treatment Duration		24 weeks.[2]	
Primary Endpoint		Change from baseline in 6-minute walk distance (6MWD) at Week 24.[2]	
Treatment Group	N	Mean Change from Baseline in 6MWD at Week 24 (meters) (Standard Error)	Mean Difference from Placebo (95% Confidence Interval)
Placebo	10	-17.0 (17.6)[2]	-
TAS-205 Low-Dose	11	-3.5 (20.3)[2]	13.5 (-43.3 to 70.2)[2]
TAS-205 High-Dose	11	-7.5 (11.2)[2]	9.5 (-33.3 to 52.4)[2]

Table 3: Phase 3 (REACH-DMD, NCT04587908) Study Design

Parameter	Description
Study Design	Randomized, placebo-controlled, double-blind, and open-label extension study.[4]
Patient Population	82 male DMD patients, aged ≥ 5 years, with ambulatory and non-ambulatory cohorts.[4][5]
Intervention	Orally administered TAS-205 or placebo twice daily.[4]
Treatment Duration	52 weeks.[4]
Primary Endpoint (Ambulatory Cohort)	Mean change from baseline to 52 weeks in the time to rise from the floor.[4]
Primary Endpoint (Non-Ambulatory Cohort)	Safety, assessed by the incidence of adverse events.
Outcome	The study did not meet its primary endpoint for the ambulatory cohort.[4][5]

Experimental Protocols

Protocol for 6-Minute Walk Test (6MWT)

The 6MWT was a primary endpoint in the Phase 2 clinical trial to assess functional endurance.

Objective: To measure the maximum distance a patient can walk in 6 minutes.

Materials:

- A flat, indoor walking course of a predefined length (e.g., 25 meters).
- Cones or markers for the endpoints of the course.
- Stopwatch.
- Lap counter.
- Chair for resting.

- Emergency medical equipment.

Procedure:

- Patient Instruction: Patients are instructed to walk as fast as possible for 6 minutes, covering as much distance as they can. They are informed that they can slow down and rest if necessary, but should resume walking as soon as they are able.
- Test Administration:
 - The patient starts at the designated starting line.
 - On the "go" command, the timer is started, and the patient begins walking.
 - A "safety chaser" (e.g., a physical therapist) walks behind the patient to ensure safety in case of a fall.
 - Standardized verbal encouragement is provided at regular intervals.
 - The number of laps completed is recorded.
- Data Collection:
 - At the end of 6 minutes, the patient is instructed to stop.
 - The total distance walked is calculated based on the number of laps and the distance of any partial lap.
 - Any instances of stopping, resting, or falling are documented.

Protocol for Time to Rise from the Floor Test

This was the primary endpoint for the ambulatory cohort in the Phase 3 trial.

Objective: To measure the time it takes for a patient to stand up from a supine (lying on the back) position on the floor.

Materials:

- Flat, non-slip floor surface.
- Stopwatch.

Procedure:

- Starting Position: The patient lies flat on their back on the floor.
- Instruction: The patient is instructed to stand up as quickly as possible.
- Timing: The stopwatch is started when the command "go" is given and stopped when the patient is fully upright with both feet flat on the floor.
- Data Recording: The time taken to complete the task is recorded in seconds. The test is typically performed multiple times (e.g., three times), and the fastest time is used for analysis.

Protocol for Pharmacodynamic Assessment: Urinary t-PGDM Measurement

This protocol outlines the measurement of a key biomarker to assess the pharmacological activity of TAS-205.

Objective: To quantify the concentration of tetranor-prostaglandin D metabolite (t-PGDM) in urine as a measure of PGD2 production.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

- Sample Collection and Storage:
 - Urine samples are collected from patients at specified time points (e.g., baseline, and various time points post-dose).
 - Samples are immediately chilled and stored at -80°C until analysis to ensure the stability of the analyte.

- Sample Preparation (Solid Phase Extraction - SPE):
 - Urine samples are thawed and centrifuged to remove particulate matter.
 - An internal standard (e.g., a deuterated version of t-PGDM) is added to each sample.
 - The samples are then subjected to solid-phase extraction to purify and concentrate the t-PGDM. This typically involves passing the urine through a specialized cartridge that retains the analyte, which is then eluted with a solvent.
- LC-MS/MS Analysis:
 - The extracted samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.
 - The liquid chromatography step separates t-PGDM from other components in the sample.
 - The tandem mass spectrometer provides highly selective and sensitive detection and quantification of t-PGDM based on its specific mass-to-charge ratio.
- Data Analysis:
 - The concentration of t-PGDM in the urine sample is determined by comparing the signal of the analyte to that of the internal standard and a standard curve of known concentrations.
 - Urinary creatinine levels are also measured to normalize the t-PGDM concentration, which accounts for variations in urine dilution. The final reported value is often the t-PGDM/creatinine ratio.

Safety and Tolerability Assessment

Throughout all clinical trial phases, the safety and tolerability of TAS-205 were continuously monitored.

Protocol:

- Adverse Event (AE) Monitoring: All adverse events, regardless of their perceived relationship to the study drug, were recorded at each study visit. AEs were graded for severity and

assessed for their potential relationship to TAS-205.

- Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were measured at regular intervals.
- Laboratory Tests: Blood and urine samples were collected for standard clinical chemistry, hematology, and urinalysis panels.
- Electrocardiograms (ECGs): ECGs were performed to monitor cardiac function.
- Echocardiograms: Echocardiograms were conducted to assess cardiac structure and function.

Across the clinical development program, TAS-205 demonstrated a favorable safety profile, with no major safety concerns identified.[2]

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